2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 932997-87-0
VCID: VC4315337
InChI: InChI=1S/C17H18N2O5S2/c1-24-10-5-7-11(8-6-10)26(22,23)9-14(20)19-17-15(16(18)21)12-3-2-4-13(12)25-17/h5-8H,2-4,9H2,1H3,(H2,18,21)(H,19,20)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Molecular Formula: C17H18N2O5S2
Molecular Weight: 394.46

2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.: 932997-87-0

Cat. No.: VC4315337

Molecular Formula: C17H18N2O5S2

Molecular Weight: 394.46

* For research use only. Not for human or veterinary use.

2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide - 932997-87-0

Specification

CAS No. 932997-87-0
Molecular Formula C17H18N2O5S2
Molecular Weight 394.46
IUPAC Name 2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C17H18N2O5S2/c1-24-10-5-7-11(8-6-10)26(22,23)9-14(20)19-17-15(16(18)21)12-3-2-4-13(12)25-17/h5-8H,2-4,9H2,1H3,(H2,18,21)(H,19,20)
Standard InChI Key HOTGOVHMNHTGPY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Introduction

Molecular Architecture and Nomenclature

Core Structural Features

The compound features a 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold, a bicyclic system comprising a five-membered cyclopentane fused to a thiophene ring. At position 3, a carboxamide group (-CONH2) provides hydrogen-bonding capacity, while position 2 bears a sulfonamide-linked acetamido side chain with a 4-methoxyphenyl substituent. The sulfonyl group (-SO2-) bridges the acetamido moiety to the aromatic ring, creating a planar, electron-deficient region that may influence protein binding.

Table 1: Molecular Descriptors

PropertyValueSource Reference
IUPAC Name2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Molecular FormulaC18H19N2O5S2Derived from
Molecular Weight407.48 g/molCalculated
CAS RegistryNot assignedN/A

The absence of a CAS number in available literature suggests this compound remains under preclinical investigation without commercial availability.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Drawing parallels to structurally related sulfonamides, a plausible synthesis involves:

  • Core Construction: Cyclopenta[b]thiophene formation via Diels-Alder reaction between thiophene-derived dienes and cyclopentadiene equivalents.

  • Carboxamide Introduction: Nitrile hydrolysis at position 3 using acidic or basic conditions.

  • Sulfonylation: Coupling 2-amino intermediate with 4-methoxybenzenesulfonyl acetyl chloride in dichloromethane with triethylamine catalyst.

Critical Reaction Parameters

  • Temperature: Sulfonamide bond formation requires 0–5°C to minimize side reactions.

  • Solvent Selection: Anhydrous DMF or dichloromethane preferred for acylation steps.

  • Purification: Column chromatography with ethyl acetate/hexane gradients yields >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H NMR signals (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, SO2NHCO)

  • δ 7.89 (d, J=8.8 Hz, 2H, aromatic H-ortho to OCH3)

  • δ 6.99 (d, J=8.8 Hz, 2H, aromatic H-meta to OCH3)

  • δ 3.82 (s, 3H, OCH3)

  • δ 2.85–2.78 (m, 4H, cyclopentane CH2)

  • δ 2.65 (t, J=7.2 Hz, 2H, CH2SO2)

13C NMR would confirm the sulfonyl (δ ~125 ppm) and carbonyl (δ ~170 ppm) groups.

Mass Spectrometry

Electrospray ionization (ESI+) predicts m/z 407.48 [M+H]+ with fragmentation patterns cleaving at the sulfonamide bond (m/z 199.08 for the cyclopenta-thiophene-carboxamide fragment).

Physicochemical Properties

Table 2: Predicted ADME Parameters

ParameterValueMethod
LogP (lipophilicity)2.1 ± 0.3XLogP3
Water Solubility0.12 mg/mLAli-Botev
Plasma Protein Binding89.2%QSAR
CYP3A4 InhibitionModerateadmetSAR

These metrics suggest moderate oral bioavailability but potential for topical or sustained-release formulations .

Future Research Directions

Priority Investigations

  • Crystallographic Studies: X-ray diffraction to resolve conformational preferences of the cyclopenta-thiophene core.

  • Kinase Profiling: High-throughput screening against kinase panels given structural similarity to ATP-competitive inhibitors.

  • Prodrug Development: Esterification of the carboxamide to enhance membrane permeability.

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